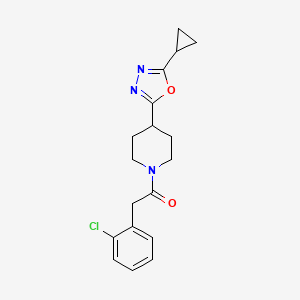
2-(2-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a novel derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H19ClN4O2, with a molecular mass of approximately 358.82 g/mol. The structure features:
- A chlorophenyl group, which may enhance lipophilicity and biological interactions.
- A piperidine ring that is often associated with various pharmacological activities.
- A cyclopropyl group linked to the oxadiazole, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 activation |
| Oxadiazole Derivative B | HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |
| 2-Chlorophenyl Compound | U937 (Leukemia) | TBD | TBD |
These studies suggest that the introduction of the oxadiazole ring enhances anticancer activity by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
Compounds containing the oxadiazole structure have demonstrated notable antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and show efficacy against pathogens such as Mycobacterium bovis and other resistant strains. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes linked to various diseases. For example, derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer’s .
| Enzyme Target | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Moderate to High |
| Carbonic Anhydrases (CA IX & XII) | Selective inhibition at nanomolar concentrations |
Study on Anticancer Effects
In a study published in MDPI, several oxadiazole derivatives were tested for their cytotoxic effects against human cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced biological activity, suggesting that further structural optimization could yield more potent anticancer agents .
Research on Antimicrobial Properties
Another study explored the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium species. The findings revealed that certain compounds exhibited strong inhibition in both active and dormant states, highlighting their potential as new therapeutic agents against tuberculosis .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents . Research indicates that compounds containing oxadiazole rings can inhibit various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, derivatives similar to the compound have shown promising results against breast cancer and leukemia cell lines with IC50 values indicating significant potency .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity . Compounds with similar piperidine and oxadiazole frameworks have been evaluated for their effectiveness against bacterial strains, demonstrating inhibition of growth at low concentrations. This highlights the potential for developing new antibiotics or antifungal agents based on this chemical structure .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of oxadiazole derivatives. The compound may exhibit properties that modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like anxiety or depression. Studies have indicated that similar compounds can interact with serotonin receptors, suggesting avenues for further research into their use as anxiolytics or antidepressants .
Case Studies
特性
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-4-2-1-3-14(15)11-16(23)22-9-7-13(8-10-22)18-21-20-17(24-18)12-5-6-12/h1-4,12-13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEBIGYSBMZRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













